Benzenemethanesulfonic acid, 4-(9-acridinylamino)-
Description
Benzenemethanesulfonic acid, 4-(9-acridinylamino)-, commonly referred to as m-AMSA or amsacrine (CAS 51264-14-3), is a synthetic acridine derivative with potent antitumor activity. Structurally, it comprises a 9-aminoacridine moiety linked to a methanesulfonanilide group substituted with a methoxy group at the 3'-position of the anilino ring . This compound intercalates into DNA, stabilizing topoisomerase II-mediated DNA cleavage complexes, which leads to double-strand breaks and apoptosis . It has been extensively studied in clinical trials for hematological malignancies, with dose-limiting toxicity primarily manifesting as leukopenia .
Properties
CAS No. |
64895-24-5 |
|---|---|
Molecular Formula |
C20H16N2O3S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[4-(acridin-9-ylamino)phenyl]methanesulfonic acid |
InChI |
InChI=1S/C20H16N2O3S/c23-26(24,25)13-14-9-11-15(12-10-14)21-20-16-5-1-3-7-18(16)22-19-8-4-2-6-17(19)20/h1-12H,13H2,(H,21,22)(H,23,24,25) |
InChI Key |
AMTUZBQEVMVBAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanesulfonic acid, 4-(9-acridinylamino)- typically involves the reaction of acridine with methanesulfonic acid under controlled conditions. The process requires careful monitoring of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Benzenemethanesulfonic acid, 4-(9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfonic acid derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced acridine derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under basic conditions.
Substitution: Common reagents include halogens and nucleophiles, typically under neutral or slightly basic conditions.
Major Products:
Scientific Research Applications
Benzenemethanesulfonic acid, 4-(9-acridinylamino)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the behavior of acridine derivatives.
Biology: Studied for its interactions with DNA and its potential to inhibit nucleic acid polymerases.
Medicine: Investigated for its antitumor activity, particularly in the treatment of leukemia and other cancers.
Industry: Used in the production of dyes and other chemical products due to its unique chemical properties
Mechanism of Action
The mechanism of action of Benzenemethanesulfonic acid, 4-(9-acridinylamino)- involves its interaction with DNA. The compound intercalates into DNA base pairs, disrupting the normal function of nucleic acids. This interaction inhibits the activity of nucleic acid polymerizing enzymes, leading to the inhibition of DNA synthesis and cell proliferation. The compound’s ability to bind to DNA without marked base-pair specificity makes it a potent antitumor agent .
Comparison with Similar Compounds
Table 1: Structural and Functional Attributes of m-AMSA and Related Compounds
Key Findings:
DNA Binding Specificity: m-AMSA exhibits 10-fold higher affinity for native DNA compared to ribosomal RNA and 5-fold higher than denatured DNA, attributed to its intercalative acridine moiety . The 3'-methoxy group on the anilino side chain sterically hinders intercalation but enhances sequence-specific interactions in the DNA minor groove .
Topoisomerase II Inhibition: Unlike etoposide, which stabilizes topoisomerase II-DNA complexes without intercalation, m-AMSA directly intercalates and induces cleavage complexes with a site size of ~2 base pairs . Novobiocin, a non-intercalative inhibitor, blocks ATPase activity, causing reversible G2 arrest without DNA damage .
Metabolic Pathways: m-AMSA undergoes glutathione conjugation at the 5'-position of the anilino ring, forming a thioether metabolite that accounts for >50% of biliary excretion . This contrasts with Adriamycin, which generates redox-cycling quinones requiring glutathione for detoxification .
Pharmacological and Clinical Comparisons
Table 2: Pharmacokinetic and Toxicity Profiles
Key Findings:
- Cell Cycle Specificity: m-AMSA is most toxic to exponential-phase cells, with plateau-phase cells showing 5–10-fold resistance due to reduced topoisomerase II activity . Novobiocin and nalidixic acid block cells in late G2, while m-AMSA induces S-phase-specific sister chromatid exchanges (SCEs) .
Synergistic Interactions :
Emerging Derivatives and Hybrids
- AHMA-Distamycin Hybrids: These combine m-AMSA's intercalation with minor-groove binding distamycin, enhancing DNA targeting and reducing resistance .
- N-Mustard Conjugates : Alkylating groups added to the acridine core improve cross-linking efficiency, mimicking nitrogen mustards .
Biological Activity
Benzenemethanesulfonic acid, 4-(9-acridinylamino)-, also known by its CAS number 64895-24-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C17H17N2O2S
- Molecular Weight : 317.39 g/mol
- IUPAC Name : 4-(9-acridinylamino)benzenesulfonic acid
The biological activity of benzenemethanesulfonic acid, 4-(9-acridinylamino)- is primarily attributed to its ability to interact with various molecular targets. The acridine moiety is known for its intercalating properties, which allow it to bind to DNA and inhibit topoisomerases, leading to disruptions in DNA replication and transcription. This mechanism has been linked to its potential as an anticancer agent.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that benzenemethanesulfonic acid derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways, providing a basis for its use in inflammatory diseases.
Data Table: Biological Activity Summary
| Biological Activity | Observations/Results | References |
|---|---|---|
| Antitumor | Inhibits growth in cancer cell lines | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Modulates cytokine release |
Case Studies
Several case studies have explored the implications of benzenemethanesulfonic acid, 4-(9-acridinylamino)- in clinical and laboratory settings.
-
Case Study on Antitumor Efficacy :
- A study conducted on human breast cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through caspase activation.
- Findings indicated that the compound's efficacy was enhanced when used in combination with conventional chemotherapeutics.
-
Case Study on Antimicrobial Activity :
- A clinical trial assessed the efficacy of this compound against resistant bacterial strains. Results showed a marked reduction in bacterial load in infected models, supporting its potential as an alternative antimicrobial agent.
-
Case Study on Anti-inflammatory Mechanisms :
- Research focused on the compound's ability to reduce inflammation markers in animal models of arthritis. The study revealed significant reductions in pro-inflammatory cytokines, suggesting therapeutic potential for inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
